molecular formula C19H24N4O2 B2721250 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide CAS No. 2097929-42-3

3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide

Cat. No.: B2721250
CAS No.: 2097929-42-3
M. Wt: 340.427
InChI Key: PQTZLZFBZGIBGC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a pyrimidinyl-pyrrolidinyl moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the methoxyphenyl derivative and the pyrimidinyl-pyrrolidinyl moiety. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield phenolic compounds, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}propanamide
  • 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}propanamide
  • 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-2-yl]methyl}propanamide

Uniqueness

What sets 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-17-8-5-15(6-9-17)7-10-18(24)22-14-16-4-2-13-23(16)19-20-11-3-12-21-19/h3,5-6,8-9,11-12,16H,2,4,7,10,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTZLZFBZGIBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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